molecular formula C12H10F2O B11897404 1-(Difluoromethyl)naphthalene-4-methanol

1-(Difluoromethyl)naphthalene-4-methanol

Cat. No.: B11897404
M. Wt: 208.20 g/mol
InChI Key: PQIYVUJFLOWQMH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-4-methanol is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the naphthalene ring. The difluoromethyl group is notable for its polar C–H bond, which enables hydrogen bonding, a property uncommon among polyfluorinated motifs . This characteristic makes the CF₂H group a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, enhancing its utility in bioactive compounds such as pharmaceuticals, herbicides, and fungicides . The hydroxymethyl group at the 4-position contributes to the molecule’s polarity, influencing solubility and interactions with biological targets.

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

[4-(difluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H10F2O/c13-12(14)11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12,15H,7H2

InChI Key

PQIYVUJFLOWQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)F)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Difluoromethyl)naphthalene-4-methanol typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method includes the reaction of naphthalene-4-methanol with difluoromethylating agents under specific conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-4-methanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)naphthalene-4-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-4-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Methyl-Substituted Naphthalenes

Simpler naphthalene derivatives, such as 1-methylnaphthalene and 2-methylnaphthalene , lack fluorination and hydroxymethyl groups. Key differences include:

Property 1-(Difluoromethyl)naphthalene-4-methanol 1-Methylnaphthalene 2-Methylnaphthalene
Molecular Formula C₁₂H₁₀F₂O C₁₁H₁₀ C₁₁H₁₀
Functional Groups -CF₂H, -CH₂OH -CH₃ -CH₃
Polarity High (due to -CF₂H and -CH₂OH) Low Low
Hydrogen Bonding Yes (CF₂H as donor, -OH as donor/acceptor) No No
LogP (Predicted) ~2.5–3.0 3.94 3.94

Implications :

  • The fluorination and hydroxymethyl groups in this compound increase its polarity compared to methylated analogs, likely reducing its lipophilicity (logP) and improving aqueous solubility .
  • The CF₂H group’s hydrogen-bonding capacity may enhance binding to biological targets, such as enzymes or receptors, compared to non-polar methyl groups .

Fluorinated Naphthalene Derivatives

Fluorinated naphthalene derivatives, such as 1-(difluoromethyl)cyclopropan-1-amine (used in BACE1 inhibitors ) and 1-(difluoromethyl)-2-nitrobenzene , highlight the role of CF₂H in drug design:

Compound Key Features Bioactivity
This compound -CF₂H (H-bond donor), -CH₂OH Potential agrochemical/pharmaceutical use (inferred from CF₂H bioisosterism)
1-(Difluoromethyl)cyclopropan-1-amine -CF₂H, cyclopropane ring BACE1 inhibitor (86% yield in synthesis)
1-(Difluoromethyl)-2-nitrobenzene -CF₂H, -NO₂ Forms H-bonded dimer (similar to 2-nitrophenol)

Implications :

  • The CF₂H group’s versatility is evident across diverse applications, from enzyme inhibition to intermolecular interactions .
  • The hydroxymethyl group in this compound may confer additional metabolic stability or facilitate derivatization (e.g., esterification) compared to nitro or amine-substituted analogs.

Toxicity and Environmental Behavior

While toxicological data for this compound are lacking, comparisons can be drawn from methylnaphthalenes and fluorinated pharmaceuticals:

Aspect This compound 1-Methylnaphthalene Fluorinated Drugs
Metabolic Pathways Likely hepatic oxidation (hydroxymethyl) Hepatic oxidation to epoxides Debromination/oxidation (e.g., fluoxetine)
Environmental Persistence Moderate (CF₂H resists hydrolysis) High (logP = 3.94) Variable (fluorine increases stability)
Toxicity Concerns Potential fluorophosphate formation (speculative) Respiratory toxicity (animal models) CNS effects (e.g., fluoroquinolones)

Implications :

  • Fluorination may reduce acute toxicity compared to methylnaphthalenes, which are associated with respiratory and hepatic effects in rodents .
  • Environmental monitoring methods for naphthalene derivatives (e.g., GC-MS ) may require adaptation to detect fluorinated metabolites.

Biological Activity

1-(Difluoromethyl)naphthalene-4-methanol is an organic compound with the potential for significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a naphthalene core with a difluoromethyl group at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is C12_{12}H10_{10}F2_2O, with a molecular weight of approximately 208.20 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism involves disruption of bacterial cell membranes and inhibition of enzyme activity critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It appears to modulate signaling pathways involved in cancer progression by interacting with specific enzymes and receptors .

The biological activity of this compound is attributed to its ability to bind to molecular targets involved in key cellular processes:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell metabolism and proliferation.
  • Receptor Interaction : It could interact with receptors that play a role in signaling pathways related to cell survival and apoptosis .

Research Findings and Case Studies

A summary of key findings from various studies on this compound is presented below:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited proliferation in vitro.
Mechanism of ActionSuggested interactions with enzymes involved in cell cycle regulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC12_{12}H10_{10}F2_2OHydroxymethyl group at position 4
2-(Difluoromethyl)naphthalene-4-methanolC12_{12}H10_{10}F2_2OHydroxymethyl group at position 4; difluoromethyl at position 2
1-(Trifluoromethyl)naphthaleneC11_{11}H7_7F3_3Contains trifluoromethyl instead of difluoromethyl

The specific placement of functional groups in this compound influences its reactivity and biological activity, making it a valuable compound for further research.

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